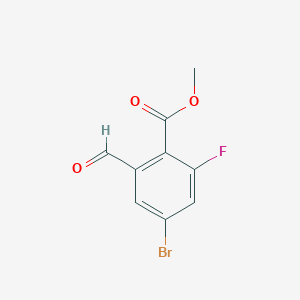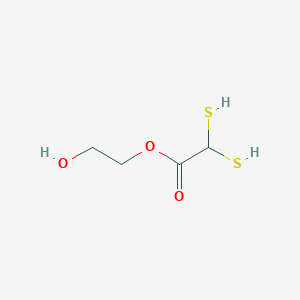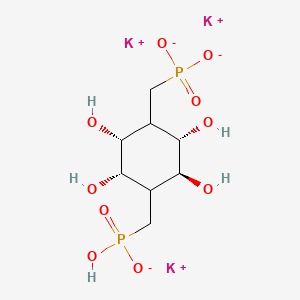
6-Bromo-2,4-dihydro-1,3-benzodioxin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,4-dihydro-1,3-benzodioxin-2-one is an organic compound with the molecular formula C8H5BrO3. It is a brominated derivative of benzodioxin, a class of compounds known for their diverse chemical properties and applications. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,4-dihydro-1,3-benzodioxin-2-one typically involves the bromination of 2,4-dihydro-1,3-benzodioxin-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale bromination reactions are typically carried out in batch reactors with precise control over reaction parameters to ensure consistent product quality.
化学反応の分析
Types of Reactions
6-Bromo-2,4-dihydro-1,3-benzodioxin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxidized forms of the original compound, such as carboxylic acids or ketones.
Reduction Reactions: Products include the hydrogenated derivative of the original compound.
科学的研究の応用
6-Bromo-2,4-dihydro-1,3-benzodioxin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Bromo-2,4-dihydro-1,3-benzodioxin-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the benzodioxin ring system play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
6-Bromo-2,3-dihydro-1,4-benzodioxin: A closely related compound with a similar structure but different reactivity and applications.
2,4-Dihydro-1,3-benzodioxin-2-one: The non-brominated parent compound, which serves as a precursor for the synthesis of 6-Bromo-2,4-dihydro-1,3-benzodioxin-2-one.
7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride:
Uniqueness
This compound is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C8H5BrO3 |
|---|---|
分子量 |
229.03 g/mol |
IUPAC名 |
6-bromo-4H-1,3-benzodioxin-2-one |
InChI |
InChI=1S/C8H5BrO3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-3H,4H2 |
InChIキー |
MLJRPWYJBYEIHN-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2)Br)OC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B13152846.png)
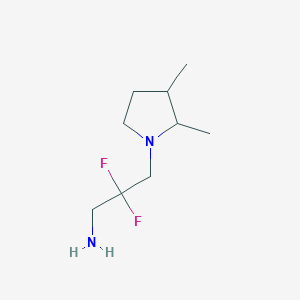
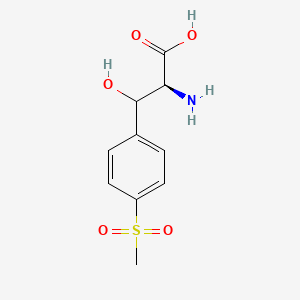
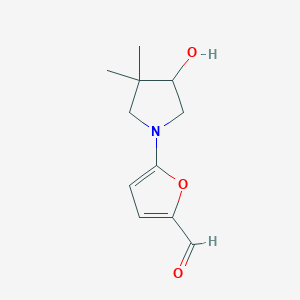
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(1,1-dimethylethyl)-](/img/structure/B13152864.png)
![3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13152866.png)
![N,N,5-Trimethylbenzo[d]isoxazol-3-amine](/img/structure/B13152871.png)
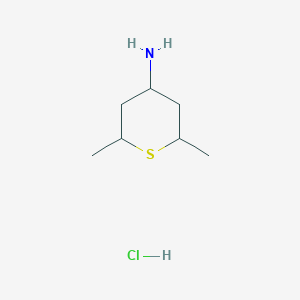
![3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol](/img/structure/B13152885.png)

